Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-
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Overview
Description
Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is an organic compound with the molecular formula C18H16NP. It is a derivative of benzenamine, where the amino group is substituted with a diphenylphosphino group and two methyl groups. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- typically involves the reaction of benzenamine derivatives with diphenylphosphine. One common method is the reaction of 2-iodoaniline with diphenylphosphine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The compound can also act as a nucleophile, participating in various biochemical reactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-: This compound has an additional diphenylphosphino group, making it more complex and potentially more reactive.
1,1’-Bis(diphenylphosphino)ferrocene: Commonly used as a ligand in homogeneous catalysis, it contains a ferrocene moiety and is related to other bridged diphosphines.
Uniqueness
Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-diphenylphosphanyl-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-21(2)19-15-9-10-16-20(19)22(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZUEXVJCUCZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448653 |
Source
|
Record name | Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-50-3 |
Source
|
Record name | Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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